![molecular formula C12H24N2O B1386646 1,5-Diethyl-3-methyl-3,7-diazabicyclo[3.3.1]nonan-9-ol CAS No. 1171988-58-1](/img/structure/B1386646.png)
1,5-Diethyl-3-methyl-3,7-diazabicyclo[3.3.1]nonan-9-ol
Overview
Description
1,5-Diethyl-3-methyl-3,7-diazabicyclo[3.3.1]nonan-9-ol (DMDN) is an organic compound with a unique structure and properties that have been studied extensively in recent years. This compound is a member of the bicyclic class of compounds, and has been found to have a wide range of applications in both scientific research and industry. DMDN has been used as a catalyst for the synthesis of various compounds, and has also been found to have potential applications in the fields of biochemistry and physiology.
Scientific Research Applications
1,5-Diethyl-3-methyl-3,7-diazabicyclo[3.3.1]nonan-9-ol has been found to have a wide range of applications in scientific research. It has been used as a catalyst for the synthesis of various compounds, including pharmaceuticals, pesticides, and fragrances. Furthermore, 1,5-Diethyl-3-methyl-3,7-diazabicyclo[3.3.1]nonan-9-ol has been found to have potential applications in the fields of biochemistry and physiology. It has been used as an inhibitor of the enzyme monoamine oxidase, and has been shown to have anti-inflammatory and anti-tumor properties. In addition, 1,5-Diethyl-3-methyl-3,7-diazabicyclo[3.3.1]nonan-9-ol has been used in the study of the effect of various drugs on the central nervous system, as well as in the study of the metabolism of various compounds.
Mechanism Of Action
The mechanism of action of 1,5-Diethyl-3-methyl-3,7-diazabicyclo[3.3.1]nonan-9-ol is not yet fully understood, however it is believed to act as an inhibitor of the enzyme monoamine oxidase. This enzyme is responsible for the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting this enzyme, 1,5-Diethyl-3-methyl-3,7-diazabicyclo[3.3.1]nonan-9-ol is believed to increase the levels of these neurotransmitters, thus having an effect on the central nervous system. In addition, 1,5-Diethyl-3-methyl-3,7-diazabicyclo[3.3.1]nonan-9-ol has been found to have anti-inflammatory and anti-tumor properties, however the exact mechanism of action of these properties is not yet known.
Biochemical And Physiological Effects
1,5-Diethyl-3-methyl-3,7-diazabicyclo[3.3.1]nonan-9-ol has been found to have a number of biochemical and physiological effects. It has been found to increase the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine. In addition, 1,5-Diethyl-3-methyl-3,7-diazabicyclo[3.3.1]nonan-9-ol has been found to have anti-inflammatory and anti-tumor properties, as well as being able to inhibit the growth of certain types of bacteria. It has also been found to have an effect on the metabolism of various compounds, and has been used in the study of the effect of various drugs on the central nervous system.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 1,5-Diethyl-3-methyl-3,7-diazabicyclo[3.3.1]nonan-9-ol in laboratory experiments is its ability to act as a catalyst for the synthesis of various compounds. This makes it a useful tool for scientists in the study of the synthesis of various compounds. In addition, 1,5-Diethyl-3-methyl-3,7-diazabicyclo[3.3.1]nonan-9-ol has been found to have potential applications in the fields of biochemistry and physiology, making it a useful tool in the study of these fields. However, there are some limitations to using 1,5-Diethyl-3-methyl-3,7-diazabicyclo[3.3.1]nonan-9-ol in laboratory experiments. For example, 1,5-Diethyl-3-methyl-3,7-diazabicyclo[3.3.1]nonan-9-ol is a highly reactive compound, and thus care must be taken when handling it. Furthermore, 1,5-Diethyl-3-methyl-3,7-diazabicyclo[3.3.1]nonan-9-ol has been found to have a number of biochemical and physiological effects, and thus should be used with caution when conducting experiments involving these effects.
Future Directions
There are a number of potential future directions for the study of 1,5-Diethyl-3-methyl-3,7-diazabicyclo[3.3.1]nonan-9-ol. These include further research into the mechanism of action of 1,5-Diethyl-3-methyl-3,7-diazabicyclo[3.3.1]nonan-9-ol, as well as its potential applications in the fields of biochemistry and physiology. In addition, further research could be conducted into the synthesis of 1,5-Diethyl-3-methyl-3,7-diazabicyclo[3.3.1]nonan-9-ol, as well as its potential use as a catalyst for the synthesis of various compounds.
properties
IUPAC Name |
1,5-diethyl-3-methyl-3,7-diazabicyclo[3.3.1]nonan-9-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O/c1-4-11-6-13-7-12(5-2,10(11)15)9-14(3)8-11/h10,13,15H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBQGWCUPTFGXDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CNCC(C1O)(CN(C2)C)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Diethyl-3-methyl-3,7-diazabicyclo[3.3.1]nonan-9-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



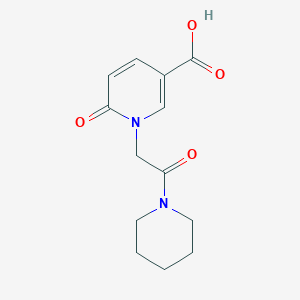
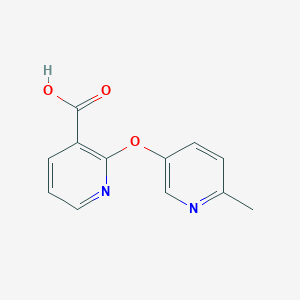
![2-(Trifluoromethyl)oxazolo[4,5-b]pyridine](/img/structure/B1386567.png)
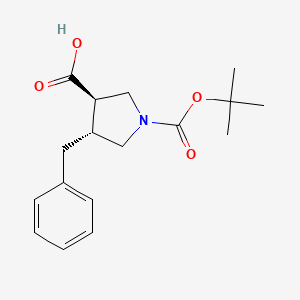
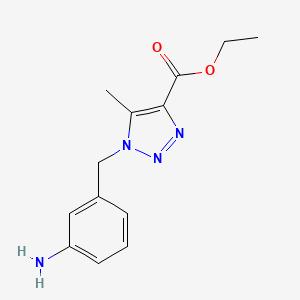
![tert-Butyl 4-{4-[3-(Ethoxycarbonyl)isoxazol-5-yl]-1,3-thiazol-2-yl}piperidine-1-carboxylate](/img/structure/B1386571.png)
![{1-[6-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methanol](/img/structure/B1386573.png)

![2-Oxaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B1386577.png)
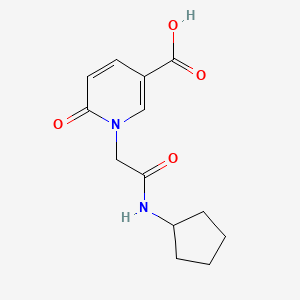
![7-Amino-2-benzyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B1386582.png)
![[5-(2-furyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetic acid](/img/structure/B1386583.png)

